5|A-Estran-3|A,17|A-diol
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Overview
Description
5α-Estran-3β,17α-diol is a steroid compound with the molecular formula C18H30O2 and a molecular weight of 278.43 g/mol It is a derivative of estrone and belongs to the class of androgens and estrogens
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5α-Estran-3β,17α-diol typically involves the reduction of estrone or other related steroids. One common method is the catalytic hydrogenation of estrone in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction conditions usually include a solvent like ethanol and a temperature range of 25-30°C .
Industrial Production Methods
Industrial production of 5α-Estran-3β,17α-diol often involves large-scale hydrogenation processes. The use of continuous flow reactors and advanced catalytic systems allows for efficient and high-yield production. The reaction conditions are optimized to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
5α-Estran-3β,17α-diol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form estrone or other related ketones.
Reduction: Further reduction can lead to the formation of more saturated steroids.
Substitution: It can undergo substitution reactions at the hydroxyl groups to form esters or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using Pd/C or other metal catalysts.
Substitution: Reagents like acyl chlorides or alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Estrone and other ketones.
Reduction: More saturated steroids.
Substitution: Esters and ethers of 5α-Estran-3β,17α-diol.
Scientific Research Applications
5α-Estran-3β,17α-diol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various steroidal compounds.
Biology: Studied for its role in hormone regulation and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects in hormone replacement therapy and other medical conditions.
Industry: Utilized in the production of pharmaceuticals and as a research tool in drug development.
Mechanism of Action
The mechanism of action of 5α-Estran-3β,17α-diol involves its interaction with androgen and estrogen receptors. It acts as a regulator of gonadotropin secretion and has been implicated in various hormonal pathways. The compound binds to specific receptors, leading to changes in gene expression and subsequent physiological effects .
Comparison with Similar Compounds
Similar Compounds
5α-Androstane-3β,17α-diol: A major metabolite of testosterone with androgenic activity.
5β-Estran-17α-ethynyl-3α,17β-diol: Another steroid compound with similar structural features.
Estrane-3,17-dione: A potent inhibitor of isomerase.
Uniqueness
5α-Estran-3β,17α-diol is unique due to its specific configuration and hydroxylation pattern, which confer distinct biological activities. Its ability to interact with both androgen and estrogen receptors makes it a versatile compound in research and therapeutic applications .
Properties
IUPAC Name |
13-methyl-1,2,3,4,5,6,7,8,9,10,11,12,14,15,16,17-hexadecahydrocyclopenta[a]phenanthrene-3,17-diol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h11-17,19-20H,2-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNKATSBSLLYTMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C4CCC(CC4CCC3C1CCC2O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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